(4-phenyltetrahydro-2H-pyran-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
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Description
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O2S2 and its molecular weight is 439.59. The purity is usually 95%.
BenchChem offers high-quality (4-phenyltetrahydro-2H-pyran-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-phenyltetrahydro-2H-pyran-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s structural features suggest potential antiviral activity. Researchers have explored its efficacy against viral infections, particularly targeting enzymes or proteins crucial for viral replication. Further studies are needed to validate its antiviral potential .
- Given its piperazine moiety and thiazole-thiophene ring system, this compound could be a candidate for inhibiting HIV-1 protease. Molecular docking studies have been conducted to assess its binding affinity and potential as an anti-HIV agent .
- The 4-phenyltetrahydro-2H-pyran scaffold is significant in medicinal chemistry. Analogous compounds have demonstrated antitumor and plant growth-regulating activities. Researchers may explore modifications to enhance its pharmacological properties .
- The synthesis of 2H-pyrans, including this compound, involves interesting strategies. The oxa-6π-electrocyclization of dienones (the 1-oxatriene pathway) is commonly employed. Researchers continue to develop efficient synthetic routes for these heterocycles .
- The compound’s multi-substituted 4-H-pyran derivatives have been synthesized using the Baylis–Hillman reaction. Researchers have evaluated their biological activities, including antiviral and other potential effects .
- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. Buyers assume responsibility to confirm product identity and purity .
Antiviral Research
HIV-1 Protease Inhibition
Medicinal Chemistry and Drug Design
Synthetic Methodology and Heterocyclic Chemistry
Baylis–Hillman Chemistry Approach
Rare and Unique Chemicals Collection
properties
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c27-21(23(7-13-28-14-8-23)19-4-2-1-3-5-19)25-9-11-26(12-10-25)22-24-20(17-30-22)18-6-15-29-16-18/h1-6,15-17H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFNITIRLUKWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=CS4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone |
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